molecular formula C9H7N3O2 B2523203 2-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine-4,6-dione CAS No. 31774-68-2

2-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine-4,6-dione

Cat. No. B2523203
CAS RN: 31774-68-2
M. Wt: 189.174
InChI Key: OACKMSQTXSOWMU-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of pyridine and pyrimidine . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine. It contains two nitrogen atoms at positions 1 and 3 in the ring .


Synthesis Analysis

There are studies on the synthesis of similar compounds. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated . Another study reported a synthetic method for obtaining 4,5-disubstituted 2-(pyridin-2-yl)oxazoles from picolinamide and aldehydes by employing Pd (TFA) 2 as the catalyst in n-octane .


Chemical Reactions Analysis

In a study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated . Another study reported a sequential reaction of picolinamide with benzaldehydes promoted by Pd (TFA) 2 .

Future Directions

The development of novel heterocyclic compounds with potential biological activities is an important component of medicinal chemistry and chemical biology . Future research could focus on the synthesis and evaluation of similar compounds, as well as the exploration of their potential applications in various fields .

properties

IUPAC Name

2-pyridin-2-yl-1H-pyrimidine-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-7-5-8(14)12-9(11-7)6-3-1-2-4-10-6/h1-4H,5H2,(H,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACKMSQTXSOWMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=NC1=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine-4,6-dione

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